Cyromazine-3-mercaptopropanoic acid

Description

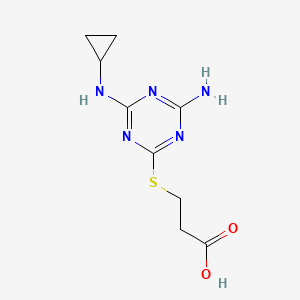

Structure

3D Structure

Properties

Molecular Formula |

C9H13N5O2S |

|---|---|

Molecular Weight |

255.30 g/mol |

IUPAC Name |

3-[[4-amino-6-(cyclopropylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C9H13N5O2S/c10-7-12-8(11-5-1-2-5)14-9(13-7)17-4-3-6(15)16/h5H,1-4H2,(H,15,16)(H3,10,11,12,13,14) |

InChI Key |

BAHFLJMNEXNNLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)SCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of Cyromazine-3-mercaptopropanoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document aims to provide a comprehensive technical overview of the synthesis and characterization of Cyromazine-3-mercaptopropanoic acid. However, a critical gap in publicly available scientific literature currently prevents the complete fulfillment of this objective. While the existence and use of this compound as a hapten for immunoassays are documented, the detailed experimental protocols for its synthesis and the specific quantitative data from its characterization remain within a primary research article that is not openly accessible.

The key reference identifying the synthesis of Cyromazine-3-mercaptopropanoic acid is:

-

Liu, C., et al. (2018). Development of a broad-specificity antibody-based immunoassay for triazines in ginger and the quantitative structure-activity relationship study of cross-reactive molecules by molecular modeling. Analytica Chimica Acta, 1012, 90-99.

Within this publication, Cyromazine-3-mercaptopropanoic acid is referred to as Compound 7 . Despite extensive searches, the full text of this article, containing the essential experimental section, could not be retrieved. Therefore, the following sections are structured to provide a foundational understanding based on available information and general principles of hapten synthesis, while explicitly noting the absence of specific data from the primary source.

Introduction to Cyromazine-3-mercaptopropanoic acid

Cyromazine-3-mercaptopropanoic acid is a derivative of the triazine insecticide, Cyromazine. Its primary application, as identified in the literature, is as a hapten. In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The resulting conjugate can then be used to generate antibodies that specifically recognize the hapten.

The structure of Cyromazine-3-mercaptopropanoic acid incorporates the core Cyromazine moiety and a 3-mercaptopropanoic acid linker. This linker serves two crucial purposes:

-

It provides a reactive carboxylic acid group for conjugation to carrier proteins (e.g., Bovine Serum Albumin (BSA) or Ovalbumin (OVA)).

-

It acts as a spacer arm, presenting the Cyromazine epitope to the immune system in a more accessible manner, thereby enhancing the likelihood of generating specific antibodies.

Synthesis Pathway (Hypothesized)

While the explicit reaction conditions, solvents, and purification methods are detailed in the inaccessible Liu et al. (2018) paper, a plausible synthetic route can be proposed based on the structures of the starting materials. The synthesis would likely involve a nucleophilic substitution reaction where the thiol group of 3-mercaptopropanoic acid displaces a suitable leaving group on a Cyromazine precursor.

A generalized, hypothetical reaction scheme is presented below. It must be emphasized that this is a theoretical pathway and may not reflect the actual experimental procedure.

Caption: Hypothesized synthesis of Cyromazine-3-mercaptopropanoic acid.

Experimental Protocols

Detailed experimental protocols are a cornerstone of reproducible scientific research. Unfortunately, without access to the primary literature, specific methodologies for the synthesis and characterization of Cyromazine-3-mercaptopropanoic acid cannot be provided. A comprehensive protocol would typically include the following sections:

-

Materials and Methods: A list of all reagents, solvents, and instrumentation used.

-

Synthesis of Cyromazine-3-mercaptopropanoic acid (Compound 7):

-

Detailed reaction setup, including glassware and atmosphere (e.g., inert gas).

-

Stoichiometry of reactants and the order of addition.

-

Reaction temperature, time, and stirring conditions.

-

Method for monitoring reaction progress (e.g., Thin Layer Chromatography).

-

Work-up procedure to isolate the crude product.

-

Purification technique (e.g., column chromatography, recrystallization), including eluent systems or solvents.

-

-

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Sample preparation, solvent, and spectrometer frequency for ¹H NMR and ¹³C NMR.

-

Mass Spectrometry (MS): Ionization technique (e.g., ESI, CI) and mass analyzer type.

-

Infrared (IR) Spectroscopy: Sample preparation method (e.g., KBr pellet, thin film).

-

Melting Point Analysis: Apparatus used.

-

Purity Determination: Method used (e.g., HPLC, elemental analysis).

-

Characterization Data

Quantitative data from the characterization of a synthesized compound are essential for confirming its identity, structure, and purity. A summary of such data for Cyromazine-3-mercaptopropanoic acid would be presented in a table format for clarity.

Table 1: Physicochemical and Spectroscopic Data for Cyromazine-3-mercaptopropanoic acid

| Property | Value |

| Molecular Formula | C₉H₁₃N₅O₂S |

| Molecular Weight | 255.30 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Yield | Data not available |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spectrometry (m/z) | Data not available |

| IR (cm⁻¹) | Data not available |

| Purity | Data not available |

Note: Molecular formula and weight are calculated from the known structure. All other data are pending access to the primary research article.

Experimental Workflow

A visual representation of the experimental workflow provides a clear, step-by-step overview of the entire process from synthesis to characterization and final application.

Caption: General workflow for hapten synthesis, characterization, and application.

Signaling Pathways

As Cyromazine-3-mercaptopropanoic acid is primarily used as a tool compound for immunoassays, it does not directly participate in biological signaling pathways in the same manner as a drug molecule. The relevant "pathway" in this context is the immunological cascade initiated upon immunization with the hapten-carrier conjugate.

Caption: Immunological pathway for antibody generation against a hapten.

Conclusion and Path Forward

This technical guide provides a framework for understanding the synthesis and characterization of Cyromazine-3-mercaptopropanoic acid. However, the lack of access to the primary research by Liu et al. (2018) imposes a significant limitation on the provision of specific, actionable experimental details and data.

For researchers, scientists, and drug development professionals seeking to work with this compound, the recommended course of action is to obtain the full-text article of the aforementioned publication. This will be the only definitive source for the precise methodologies required for the successful synthesis and validation of Cyromazine-3-mercaptopropanoic acid. Subsequent research could then focus on the application of this hapten in the development of novel immunoassays for Cyromazine and other triazine compounds.

An In-Depth Technical Guide to the Physicochemical Properties of Cyromazine-3-mercaptopropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Cyromazine-3-mercaptopropanoic acid. This hapten, derived from the insecticide Cyromazine, is pivotal in the development of immunoassays for the detection of triazine herbicides. This document outlines its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis, and describes standard methodologies for the determination of its core physicochemical parameters. Furthermore, a logical workflow for its application in competitive enzyme-linked immunosorbent assays (ELISA) is visualized. All quantitative data are presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of Cyromazine-3-mercaptopropanoic acid

| Property | Predicted Value |

| Molecular Formula | C₉H₁₃N₅O₂S |

| Molecular Weight | 255.30 g/mol |

| Melting Point | 185.4 °C |

| Boiling Point | 483.6 °C |

| pKa (most acidic) | 3.98 (Carboxylic acid) |

| pKa (most basic) | 4.35 (Triazine ring nitrogen) |

| LogP (Octanol-Water Partition Coefficient) | -0.25 |

| Water Solubility | 2.89 g/L |

| SMILES | O=C(CCSC1=NC(NC2CC2)=NC(N)=N1)O |

| CAS Number | 2365353-26-8[1] |

Synthesis of Cyromazine-3-mercaptopropanoic acid

The synthesis of Cyromazine-3-mercaptopropanoic acid from its parent compound, Cyromazine, is a critical process for its use as a hapten. The following protocol is based on established methodologies for creating triazine haptens.[2]

Experimental Protocol for Synthesis

Objective: To replace the chloro group of a triazine precursor with a mercaptopropanoic acid moiety to create a hapten with a spacer arm suitable for conjugation to carrier proteins. A similar synthesis strategy is employed for Cyromazine.

Materials:

-

Cyromazine (or a suitable chloro-triazine precursor)

-

3-Mercaptopropanoic acid

-

Potassium hydroxide (B78521) (KOH)

-

Absolute ethanol (B145695)

-

Distilled water

-

Whatman No. 2 filter paper

Procedure:

-

A solution of 3-mercaptopropanoic acid (5.4 mmol) and 0.66 mL of 15.15 M KOH (10.8 mmol) in 10 mL of absolute ethanol is prepared.

-

The Cyromazine precursor is added to this solution.

-

The reaction mixture is refluxed for 12 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

-

Upon completion, the reaction mixture is filtered through Whatman No. 2 filter paper.

-

The collected solid (filter cake) is washed sequentially with absolute ethanol and cold distilled water (4 °C).

-

The resulting white solid, Cyromazine-3-mercaptopropanoic acid, is then dried.

Synthesis Workflow

Caption: Synthesis of Cyromazine-3-mercaptopropanoic acid.

Standard Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized protocols for the experimental determination of the key physicochemical properties of organic compounds like Cyromazine-3-mercaptopropanoic acid.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the heating block of the melting point apparatus or a Thiele tube filled with a suitable heating oil.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. A narrow melting range (0.5-1.5 °C) is indicative of a pure compound.[3][4][5][6]

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key identifying characteristic.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or Thiele tube)

Procedure:

-

A small amount of the liquid sample is placed in a fusion tube.

-

A capillary tube, with its sealed end up, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated gently.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8][9][10]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methods:

-

Potentiometric Titration: This is a highly accurate method where the sample is dissolved in a suitable solvent (often a water-cosolvent mixture) and titrated with a standard solution of a strong base (e.g., NaOH). A pH meter is used to monitor the pH as the titrant is added. The pKa is determined from the midpoint of the titration curve.[11]

-

UV-Vis Spectrophotometry: This method is suitable for compounds that have a chromophore whose absorbance spectrum changes with protonation state. The absorbance of the compound is measured at various pH values, and the pKa is calculated from the resulting data.[11]

-

NMR Spectroscopy: Changes in the chemical shift of certain nuclei (e.g., ¹H) upon protonation or deprotonation can be monitored by NMR at different pH values to determine the pKa.[12][13][14]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methods:

-

Shake-Flask Method: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow the compound to partition between the two phases. After the phases have separated, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase, and LogP is the logarithm of P.[15]

-

High-Performance Liquid Chromatography (HPLC): A rapid and widely used method where the retention time of the compound on a reverse-phase HPLC column is correlated with the LogP values of a series of standard compounds with known LogP values.[16][17]

Application in Immunoassays

Cyromazine-3-mercaptopropanoic acid is primarily utilized as a hapten in the development of competitive immunoassays for the detection of triazine herbicides. The carboxylic acid group introduced by the 3-mercaptopropanoic acid linker serves as a handle for covalently attaching the hapten to a larger carrier protein (e.g., Bovine Serum Albumin, BSA), making it immunogenic.

Immunoassay Workflow

The following diagram illustrates the principle of a competitive indirect ELISA using Cyromazine-3-mercaptopropanoic acid.

Caption: Workflow for a competitive immunoassay using a hapten.

References

- 1. Monoclonal immunoassay of triazine herbicides. Development and implementation [agris.fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. acdlabs.com [acdlabs.com]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. agilent.com [agilent.com]

In-Depth Technical Guide: Cyromazine-3-mercaptopropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 2365353-26-8

This document provides a comprehensive overview of Cyromazine-3-mercaptopropanoic acid, a key reagent in the development of immunoassays for the detection of triazine herbicides. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related compounds and general methodologies for hapten synthesis and immunoassay development.

Introduction

Cyromazine-3-mercaptopropanoic acid is a derivative of the insecticide cyromazine (B1669673). It is primarily synthesized to function as a hapten. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. This property makes Cyromazine-3-mercaptopropanoic acid a critical component in the creation of specific antibodies for the detection of cyromazine and other triazine-class herbicides in various matrices. The development of such immunoassays provides a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for monitoring these environmental contaminants.

Synthesis of Triazine Haptens

Inferred Experimental Protocol: Synthesis of Cyromazine-3-mercaptopropanoic acid

This protocol is inferred from the synthesis of analogous s-triazine haptens.

Materials:

-

Cyromazine (or a 2-chloro-4,6-diamino-s-triazine precursor that can be subsequently reacted to form the cyclopropylamino group)

-

3-Mercaptopropanoic acid

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

An appropriate solvent (e.g., a mixture of water and an organic solvent like dioxane or acetone)

-

Standard laboratory glassware and purification equipment (e.g., for filtration, extraction, and chromatography)

Procedure:

-

Dissolution: Dissolve the starting triazine compound in the chosen solvent system.

-

Addition of Mercaptopropanoic Acid: Add 3-mercaptopropanoic acid to the reaction mixture.

-

Base Addition: Slowly add the base to the mixture to facilitate the reaction and neutralize the formed hydrochloric acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 4-24 hours) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Acidify the reaction mixture to precipitate the product.

-

Filter the precipitate and wash it with water.

-

Further purification can be achieved by recrystallization or column chromatography to obtain pure Cyromazine-3-mercaptopropanoic acid.

-

-

Characterization: Confirm the structure and purity of the synthesized hapten using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Immunoassay Development

The primary application of Cyromazine-3-mercaptopropanoic acid is in the development of competitive enzyme-linked immunosorbent assays (ELISAs) for the detection of triazine herbicides.

Experimental Workflow: Hapten-Protein Conjugation and Immunoassay

1. Hapten-Protein Conjugation:

-

The carboxylic acid group of Cyromazine-3-mercaptopropanoic acid is activated, typically using the N-hydroxysuccinimide (NHS) ester method with a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The activated hapten is then covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. This immunogen is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies.

-

For the assay itself, the hapten is also conjugated to an enzyme-labeled protein, like horseradish peroxidase (HRP), to create the tracer.

2. Competitive ELISA Protocol:

-

Coating: The specific antibodies generated against the hapten are coated onto the wells of a microtiter plate.

-

Competition: The sample (potentially containing the target triazine herbicide) and a known amount of the hapten-enzyme conjugate (tracer) are added to the wells simultaneously.

-

Incubation: The plate is incubated, allowing the free herbicide and the tracer to compete for the limited number of antibody binding sites.

-

Washing: The plate is washed to remove any unbound reagents.

-

Substrate Addition: A substrate for the enzyme is added, which results in a color change.

-

Measurement: The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of the triazine herbicide in the sample.

Quantitative Data

The following table summarizes typical performance data for immunoassays developed using triazine haptens analogous to Cyromazine-3-mercaptopropanoic acid. This data is representative of the sensitivity that can be achieved with such assays.

| Analyte | Assay Type | IC50 (ng/mL) |

| Prometryn-like Hapten | Monoclonal Antibody-based | 3.9 |

| Atrazine Hapten | Monoclonal Antibody-based | 1.678 (µg/L) |

IC50 represents the concentration of the analyte that causes 50% inhibition of the signal.

Visualizations

Caption: Workflow for hapten synthesis and immunoassay development.

This guide provides a foundational understanding of Cyromazine-3-mercaptopropanoic acid, its synthesis, and its crucial role in the development of sensitive analytical methods for environmental monitoring. Further research would be beneficial to delineate the specific reaction kinetics, optimize purification protocols, and fully characterize this important analytical reagent.

In Vitro Stability of Cyromazine-3-Mercaptopropanoic Acid: A Technical Guide

Introduction to In Vitro Stability Assessment

In the early phases of drug discovery and development, assessing the metabolic stability of a new chemical entity (NCE) is crucial.[1][2] In vitro stability assays are designed to predict the in vivo metabolic fate of a compound, providing critical insights into its pharmacokinetic properties such as half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] These assays typically involve incubating the test compound with various biological matrices, such as liver microsomes, hepatocytes, or S9 fractions, which contain drug-metabolizing enzymes.[3][5] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while a very slowly metabolized compound could lead to accumulation and toxicity.[2] Therefore, understanding the in vitro stability of a compound like Cyromazine-3-mercaptopropanoic acid is a key step in its development.

Key In Vitro Experimental Systems

The choice of the in vitro system is dependent on the specific questions being addressed. Common systems include:

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[5] They are widely used to determine intrinsic clearance.[5]

-

Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes and are considered the "gold standard" for in vitro metabolism studies.[5] They provide a more complete picture of a compound's metabolic fate.

-

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolism.[1]

-

Plasma/Blood: These assays are used to assess the stability of a compound in systemic circulation and its susceptibility to plasma esterases and other enzymes.[2]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a detailed methodology for assessing the metabolic stability of a test compound, such as Cyromazine-3-mercaptopropanoic acid, in human liver microsomes.

3.1. Materials and Reagents

-

Test Compound (Cyromazine-3-mercaptopropanoic acid)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Control compounds (e.g., a known stable compound and a known labile compound)

3.2. Experimental Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol).

-

Prepare working solutions of the test compound by diluting the stock solution in the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm all solutions to 37°C.

-

In a microcentrifuge tube, add the liver microsomes and the test compound to the phosphate buffer.

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to the aliquot.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

3.3. Analytical Method

The concentration of the remaining parent compound is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[6][7][8][9][10]

Data Presentation and Analysis

The disappearance of the parent compound over time is used to calculate key stability parameters.

Table 1: Hypothetical In Vitro Stability Data for Cyromazine-3-mercaptopropanoic acid

| Time (min) | Peak Area of Cyromazine-3-mercaptopropanoic acid | % Remaining |

| 0 | 1,250,000 | 100 |

| 5 | 1,100,000 | 88 |

| 15 | 850,000 | 68 |

| 30 | 550,000 | 44 |

| 60 | 200,000 | 16 |

Data Analysis:

-

Half-life (t½): The time required for 50% of the compound to be metabolized. This is calculated from the slope of the natural log of the percent remaining versus time plot.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug. It is calculated using the half-life and the protein concentration in the incubation.

Potential Metabolic Pathways and Visualization

While no specific metabolic pathways for Cyromazine-3-mercaptopropanoic acid have been documented, potential pathways can be inferred from the known metabolism of Cyromazine (B1669673). The primary metabolic pathway for Cyromazine is dealkylation to form melamine (B1676169).[11] It is plausible that Cyromazine-3-mercaptopropanoic acid could undergo hydrolysis to yield Cyromazine and 3-mercaptopropanoic acid, with the released Cyromazine then being metabolized to melamine.

Caption: Hypothetical metabolic pathway of Cyromazine-3-mercaptopropanoic acid.

Experimental Workflow Visualization

The general workflow for an in vitro stability assay can be visualized to provide a clear overview of the process.

Caption: General experimental workflow for an in vitro metabolic stability assay.

Conclusion

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro stability of a novel compound like Cyromazine-3-mercaptopropanoic acid. Although specific data for this molecule is lacking, the established protocols for in vitro metabolic stability testing, coupled with knowledge of the parent compound's metabolism, offer a robust framework for its evaluation. Such studies are indispensable for progressing a compound through the drug discovery and development pipeline.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. nuvisan.com [nuvisan.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]

- 6. kojvs.org [kojvs.org]

- 7. unitedchem.com [unitedchem.com]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of cyromazine in commercial insecticides using HPLC-DAD -Korean Journal of Veterinary Service | Korea Science [koreascience.kr]

- 11. fao.org [fao.org]

Preliminary Toxicity Screening of Cyromazine-3-mercaptopropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide outlines a proposed preliminary toxicity screening strategy for the novel compound Cyromazine-3-mercaptopropanoic acid. As no direct toxicological data for this specific conjugate currently exists, this document provides a framework for its initial safety assessment. The approach is based on the known toxicological profiles of its parent compounds, Cyromazine and 3-mercaptopropanoic acid, and established in vitro and in vivo toxicological screening methodologies. This guide is intended to inform researchers, scientists, and drug development professionals on the potential toxicological liabilities and to provide detailed experimental protocols for a first-pass safety evaluation.

The following sections summarize the available quantitative toxicity data for Cyromazine and 3-mercaptopropanoic acid, detail proposed experimental protocols for the preliminary toxicity screening of the conjugate, and present conceptual diagrams of a testing workflow and potential toxicological pathways of interest.

Toxicological Profiles of Parent Compounds

A thorough understanding of the toxicity of the parent compounds is crucial for predicting the potential hazards of the novel conjugate.

Cyromazine

Cyromazine is a triazine insect growth regulator with low acute toxicity in mammals[1]. It is not considered to be a skin or eye irritant, nor a skin sensitizer[1][2][3]. Furthermore, it has not shown genotoxic or carcinogenic potential[1][2][4]. The primary effects observed in subchronic and chronic oral exposure studies are decreased body weight and food consumption[2][4]. There is no evidence of reproductive or developmental toxicity at doses that are not maternally toxic[2][4]. The mechanism of action is not fully elucidated but is known to interfere with the molting process in insects[5][6].

Table 1: Summary of Quantitative Toxicity Data for Cyromazine

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 3387 mg/kg | [3][7][8] |

| Mouse | Oral | 2029 mg/kg | [8] | |

| Rabbit | Oral | 1467 mg/kg | [3][8] | |

| LD50 | Rat | Dermal | >3100 mg/kg | [7][8][9] |

| LC50 (4h) | Rat | Inhalation | >2.72 mg/L | [7] |

| Irritation/Sensitization | ||||

| Skin Irritation | Rabbit | Dermal | Mild Irritant | [2][7] |

| Eye Irritation | Rabbit | Ocular | Mild Irritant | [7] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | [2][3][7] |

| Subchronic Toxicity | ||||

| NOAEL (90-day) | Rat | Oral | 30 ppm (1.5 mg/kg/day) | [10] |

| LOAEL (90-day) | Rat | Oral | 300 ppm (15 mg/kg/day) | [10] |

| NOAEL (90-day) | Dog | Oral | 300 ppm (7.5 mg/kg/day) | [8][10] |

| LOAEL (90-day) | Dog | Oral | 1000 ppm (25 mg/kg/day) | [10] |

| Chronic Toxicity | ||||

| NOAEL (2-year) | Rat | Oral | 30 ppm | [8] |

| Reproductive/Developmental | ||||

| NOAEL (Reproduction) | Rat | Oral | ≥ 3000 ppm (150 mg/kg/day) | [10] |

| NOAEL (Developmental) | Rabbit | Oral | 60 mg/kg/day (highest dose tested) | [4] |

3-Mercaptopropanoic acid

3-Mercaptopropanoic acid is a corrosive substance that can cause severe skin burns and eye damage[11][12][13][14]. It is toxic if swallowed and harmful if inhaled[13]. The available data suggests it is not mutagenic in an Ames test.

Table 2: Summary of Quantitative Toxicity Data for 3-Mercaptopropanoic acid

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 96 mg/kg | [11][12][15][16] |

| LC50 (4h) | Rat | Inhalation | 1.818 mg/L | [17][18] |

| Irritation/Corrosion | ||||

| Skin Corrosion | Rabbit | Dermal | Corrosive | [17][18] |

| Eye Damage | Rabbit | Ocular | Irreversible effects | [17][18] |

Proposed Preliminary Toxicity Screening Workflow for Cyromazine-3-mercaptopropanoic acid

A tiered approach is recommended for the preliminary toxicity screening of this novel conjugate, starting with in vitro assays to conserve test material and minimize animal use, followed by a limited in vivo study.

Caption: Proposed workflow for the preliminary toxicity screening of Cyromazine-3-mercaptopropanoic acid.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the potential of the test compound to inhibit cell growth or induce cell death.

-

Methodology:

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of Cyromazine-3-mercaptopropanoic acid for 24 to 72 hours.

-

MTT Addition: After the incubation period, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: Plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration causing 50% inhibition of cell growth) is calculated.

-

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To determine the potential of the test compound to induce gene mutations.

-

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound on agar (B569324) plates with a minimal amount of histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Objective: To determine the acute oral toxicity (LD50) of the test compound.

-

Methodology:

-

Animal Model: A single sex of rats (typically females, as they are often more sensitive) is used.

-

Dosing: Animals are dosed sequentially, one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded at regular intervals.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.

-

Potential Signaling Pathways for Investigation

The exact mechanism of action for Cyromazine is not fully understood, but it is known to interfere with insect development, potentially through hormonal pathways[19]. 3-Mercaptopropanoic acid's toxicity is likely related to its corrosive nature and its thiol group, which can interact with various biological molecules. For the conjugate, it would be prudent to investigate pathways related to cellular stress and damage.

Caption: Conceptual diagram of potential toxicological pathways for Cyromazine-3-mercaptopropanoic acid.

Conclusion

The preliminary toxicity screening of a novel compound such as Cyromazine-3-mercaptopropanoic acid requires a systematic and tiered approach. Based on the known properties of its parent compounds, the conjugate may exhibit significant oral toxicity and corrosive properties. The proposed workflow, incorporating both in vitro and in vivo assays, provides a robust framework for an initial safety assessment. The findings from these studies will be critical in making a " go/no-go " decision for the further development of this compound and will guide the design of more extensive toxicological evaluations if warranted. It is imperative that all testing is conducted in compliance with relevant regulatory guidelines and animal welfare standards.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Cyromazine | C6H10N6 | CID 47866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Federal Register :: Cyromazine; Pesticide Tolerances [federalregister.gov]

- 5. parasitipedia.net [parasitipedia.net]

- 6. Cyromazine - Wikipedia [en.wikipedia.org]

- 7. villacrop.co.za [villacrop.co.za]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. intemax.co.uk [intemax.co.uk]

- 10. Federal Register :: Cyromazine; Pesticide Tolerance [federalregister.gov]

- 11. multichemindia.com [multichemindia.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemos.de [chemos.de]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 16. multichemindia.com [multichemindia.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Cyromazine (Ref: OMS 2014) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Structure of Cyromazine-3-mercaptopropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structure, synthesis, and application of Cyromazine-3-mercaptopropanoic acid. This compound is a derivative of the insect growth regulator cyromazine (B1669673), functionalized with a 3-mercaptopropanoic acid linker. This modification is primarily utilized for the development of immunochemical detection methods, such as enzyme-linked immunosorbent assays (ELISAs), for triazine-class compounds. This document outlines the putative synthesis of this hapten, its characterization, and the principles of its application in developing broad-specificity immunoassays. Detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams are provided to support researchers in this field.

Introduction to Cyromazine and its Derivatives

Cyromazine is a triazine-based insect growth regulator widely used in agriculture and veterinary medicine to control dipteran larvae.[1][2] Its mode of action involves the disruption of the molting and pupation processes in insects.[3] Structurally, it is N-cyclopropyl-1,3,5-triazine-2,4,6-triamine.[1][3] The modification of cyromazine to create haptens is a crucial step in the development of immunoassays for monitoring its presence, and that of related triazine herbicides, in various matrices. Cyromazine-3-mercaptopropanoic acid is one such derivative, designed to be conjugated to carrier proteins for antibody production.[4]

Molecular Structure and Properties

The structure of Cyromazine-3-mercaptopropanoic acid combines the core triazine ring of cyromazine with the carboxyl- and thiol-containing 3-mercaptopropanoic acid. The linkage is presumed to occur via a nucleophilic substitution reaction where the thiol group of 3-mercaptopropanoic acid displaces an amino group on the triazine ring, although a more likely synthetic route would involve the reaction of a chloro-triazine precursor with the thiol.

Table 1: Physicochemical Properties of Cyromazine-3-mercaptopropanoic acid and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Functional Groups |

| Cyromazine | C6H10N6 | 166.18 | 66215-27-8 | Triazine ring, Cyclopropylamine, Primary amines |

| 3-Mercaptopropanoic acid | C3H6O2S | 106.14 | 107-96-0 | Carboxylic acid, Thiol |

| Cyromazine-3-mercaptopropanoic acid | C9H13N5O2S | 255.30 | 2365353-26-8 | Triazine ring, Cyclopropylamine, Carboxylic acid, Thioether |

Synthesis of Cyromazine-3-mercaptopropanoic acid (Hapten)

Experimental Protocol: Synthesis of a Triazine-thioether Hapten

This protocol is based on established methods for synthesizing mercaptopropanoic acid derivatives of triazines.

Materials:

-

2-Chloro-4,6-diamino-1,3,5-triazine (or a suitable chlorinated cyclopropylamino triazine precursor)

-

3-Mercaptopropanoic acid

-

Potassium hydroxide (B78521) (KOH)

-

Absolute ethanol (B145695)

-

Distilled water

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

A solution of 2-chloro-4,6-diamino-1,3,5-triazine (or a related precursor) is prepared in absolute ethanol.

-

In a separate flask, 3-mercaptopropanoic acid is dissolved in absolute ethanol containing an equimolar amount of potassium hydroxide to form the potassium thiolate salt.

-

The thiolate solution is added dropwise to the triazine solution with stirring.

-

The reaction mixture is refluxed for several hours (e.g., 12 hours), and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and filtered to remove any precipitate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

The final product, Cyromazine-3-mercaptopropanoic acid, is characterized by HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Table 2: Representative Quantitative Data for Hapten Synthesis

| Parameter | Value | Method of Determination |

| Purity | >95% | HPLC |

| Molecular Weight Confirmation | 255.30 (observed) | Mass Spectrometry (ESI-MS) |

| Yield | Variable (typically 60-80%) | Gravimetric analysis |

Hapten-Protein Conjugation

To elicit an immune response and produce antibodies, the small hapten molecule must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for coating plates in ELISAs or Keyhole Limpet Hemocyanin (KLH) for immunization.

Experimental Protocol: Active Ester Method for Conjugation

Materials:

-

Cyromazine-3-mercaptopropanoic acid (hapten)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dimethylformamide (DMF)

-

Carrier protein (BSA or KLH)

-

Phosphate-buffered saline (PBS)

-

Dialysis tubing

Procedure:

-

The hapten is dissolved in DMF.

-

NHS and DCC (or EDC) are added to the hapten solution to activate the carboxylic acid group. The reaction proceeds for several hours at room temperature to form an NHS-ester.

-

The carrier protein is dissolved in PBS.

-

The activated hapten solution is added dropwise to the protein solution with gentle stirring.

-

The conjugation reaction is allowed to proceed overnight at 4°C.

-

The resulting conjugate is purified by dialysis against PBS to remove unconjugated hapten and other small molecules.

-

The concentration of the hapten-protein conjugate and the hapten-to-protein molar ratio are determined using spectrophotometry (e.g., UV-Vis).

Application in Immunoassay

The primary application of Cyromazine-3-mercaptopropanoic acid is in the development of competitive immunoassays for the detection of triazine herbicides.

Experimental Protocol: Indirect Competitive ELISA (icELISA)

Materials:

-

Microtiter plates

-

Coating antigen (hapten-BSA conjugate)

-

Primary antibody (raised against hapten-KLH conjugate)

-

Standard solutions of cyromazine or other triazines

-

Sample extracts

-

Enzyme-labeled secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

Substrate solution (e.g., TMB)

-

Stopping solution (e.g., H2SO4)

-

Plate reader

Procedure:

-

Microtiter plates are coated with the hapten-BSA conjugate and incubated overnight.

-

The plates are washed to remove unbound coating antigen.

-

Standard solutions or samples are added to the wells, followed by the addition of the primary antibody.

-

The plate is incubated, during which the free triazine in the sample/standard competes with the coated hapten for binding to the primary antibody.

-

The plates are washed to remove unbound antibodies and analytes.

-

The enzyme-labeled secondary antibody is added and incubated.

-

The plates are washed again to remove the unbound secondary antibody.

-

The substrate solution is added, and the color develops.

-

The reaction is stopped, and the absorbance is read using a plate reader. The signal intensity is inversely proportional to the concentration of the triazine in the sample.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Cyromazine-3-mercaptopropanoic acid.

Hapten-Protein Conjugation Workflow

Caption: Workflow for the conjugation of the hapten to a carrier protein.

Indirect Competitive ELISA Principle

Caption: Principle of the indirect competitive ELISA for triazine detection.

Conclusion

Cyromazine-3-mercaptopropanoic acid serves as a critical component in the development of immunochemical tools for the detection of triazine herbicides. Its structure is rationally designed to present the core triazine moiety to the immune system for the generation of specific antibodies. The synthesis and conjugation protocols outlined in this guide provide a framework for researchers to produce the necessary reagents for developing sensitive and specific immunoassays. The application of these methods is essential for monitoring food safety and environmental contamination by this class of compounds.

References

"potential metabolic pathways of Cyromazine-3-mercaptopropanoic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyromazine (B1669673), a triazine-based insect growth regulator, is extensively used in agriculture and animal husbandry to control dipteran larvae. Its metabolic fate is of significant interest for assessing environmental impact and ensuring food safety. This technical guide provides a comprehensive overview of the known metabolic pathways of cyromazine, with a primary focus on its biotransformation to the major metabolite, melamine (B1676169). While the specific compound "cyromazine-3-mercaptopropanoic acid" was the initial subject of inquiry, a thorough review of existing scientific literature reveals no evidence of its formation as a metabolite of cyromazine. This document, therefore, concentrates on the well-documented metabolic conversion of cyromazine to melamine, detailing the proposed mechanisms, analytical methodologies for its detection, and available quantitative data.

Introduction

Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) effectively disrupts the molting and development process in susceptible insect larvae. Its application in various agricultural settings and animal production systems necessitates a clear understanding of its metabolism in target and non-target organisms, as well as its environmental degradation. The primary metabolic pathway identified across various species, including animals and plants, and in environmental matrices like soil, is the N-dealkylation of the cyclopropyl (B3062369) group, leading to the formation of melamine (1,3,5-triazine-2,4,6-triamine).[1][2][3] The toxicological profile of melamine has raised concerns, making the study of this metabolic conversion particularly crucial.

The Primary Metabolic Pathway: N-Dealkylation to Melamine

The central and most well-documented metabolic transformation of cyromazine is the cleavage of the bond between the cyclopropyl ring and the triazine nucleus, a process known as N-dealkylation. This reaction results in the formation of melamine as the principal metabolite.[1][2]

While the specific enzymes responsible for cyromazine N-dealkylation have not been definitively identified across all organisms, research on structurally similar compounds, such as N-cyclopropyl-N-methylaniline, suggests the involvement of the cytochrome P450 (CYP450) monooxygenase system in mammalian liver microsomes.[4] The proposed mechanism involves the formation of an unstable carbinolamine intermediate through hydroxylation of the carbon atom adjacent to the nitrogen, which then spontaneously breaks down to yield the dealkylated amine (melamine) and cyclopropanone (B1606653).[4]

In addition to metabolic processes within organisms, this transformation also occurs through environmental degradation in soil and water.[1]

Further Metabolism and Degradation

In some biological systems and environments, melamine can be further hydrolyzed to ammeline, ammelide, and ultimately cyanuric acid.[5] Furthermore, studies on bacterial degradation of cyromazine have identified N-cyclopropylammeline as a metabolite, indicating an alternative pathway where the amino group is hydroxylated before or after dealkylation.[6]

Visualization of the Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of cyromazine to melamine.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of cyromazine and its metabolite melamine in different matrices. These data are crucial for residue monitoring and risk assessment.

Table 1: Recovery Rates of Cyromazine and Melamine in Various Matrices

| Matrix | Analytical Method | Fortification Level | Cyromazine Recovery (%) | Melamine Recovery (%) | Reference |

| Milk | HPLC | 0.02 - 0.1 mg/kg | 84.5 - 90.8 | 83.6 - 91.3 | [7] |

| Pork | HPLC | 0.02 - 0.1 mg/kg | 84.5 - 90.8 | 83.6 - 91.3 | [7] |

| Poultry Meats | HPLC | 0.2 - 0.7 ppm | 92.8 - 97.3 | 91.0 - 96.1 | [8] |

| Eggs | HPLC | 0.2 - 0.7 ppm | 92.8 - 97.3 | 91.0 - 96.1 | [8] |

| Animal-derived food | GC-MS | Not specified | 75.0 - 110.0 | 75.0 - 110.0 | [9] |

| Soil | LC-UV | Not specified | 97 (SD=16) | 95 (SD=11) | [10][11] |

| Soil | GC-MSD | Not specified | 107 (SD=9.9) | 92 (SD=16) | [10][11] |

| Fish and Poultry Feed | HPLC-DAD | Not specified | 99.5 - 102.5 | 99.5 - 102.5 | [3] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cyromazine and Melamine

| Matrix | Analytical Method | Cyromazine LOD | Cyromazine LOQ | Melamine LOD | Melamine LOQ | Reference |

| Milk | HPLC | - | 0.02 mg/kg | - | 0.02 mg/kg | [7] |

| Pork | HPLC | - | 0.02 mg/kg | - | 0.02 mg/kg | [7] |

| Poultry Meats | HPLC | 0.02 ppm | - | 0.02 ppm | - | [8] |

| Eggs | HPLC | 0.02 ppm | - | 0.02 ppm | - | [8] |

| Animal Muscle | GC-MS | 10 µg/kg | 20 µg/kg | 10 µg/kg | 20 µg/kg | [9] |

| Milk and Eggs | GC-MS | 5 µg/kg | 10 µg/kg | 5 µg/kg | 10 µg/kg | [9] |

| Soil | LC-UV | 2.5 ng injected | 10 ppb | 2.5 ng injected | 10 ppb | [10][11] |

| Soil | GC-MSD | 0.050 ng injected | 10 ppb | 0.050 ng injected | 10 ppb | [10][11] |

| Fish and Poultry Feed | HPLC-DAD | 1.48 µg/kg | 4.50 µg/kg | 1.29 µg/kg | 3.94 µg/kg | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate quantification of cyromazine and melamine residues. Below are summaries of typical experimental protocols cited in the literature.

High-Performance Liquid Chromatography (HPLC) Method for Milk and Pork[7]

-

Sample Preparation: Samples are treated with NaOH and extracted with acetonitrile (B52724) containing 20% NH4OH.

-

Cleanup: The extracts are cleaned up and concentrated using a C18 solid-phase extraction (SPE) column.

-

Chromatographic Conditions:

-

Column: NH2 column

-

Mobile Phase: 97% acetonitrile

-

Detection: UV at 214 nm

-

-

Workflow Diagram:

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Animal-Derived Food[9]

-

Sample Preparation (Muscle): Samples are spiked with an internal standard (¹⁵N₃-melamine), extracted with an acidic acetonitrile/water solution, and defatted with dichloromethane.

-

Sample Preparation (Egg and Milk): Samples are directly extracted with 3% trichloroacetic acid.

-

Cleanup: Extracts are purified using mixed cation-exchange cartridges.

-

Derivatization: The purified extracts are derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Conditions: The derivatized samples are analyzed by GC-MS.

-

Workflow Diagram:

Conclusion

The metabolic pathway of cyromazine is predominantly characterized by its N-dealkylation to melamine. This biotransformation is a key consideration for regulatory bodies and researchers in assessing the environmental and food safety implications of cyromazine use. While the involvement of cytochrome P450 enzymes is suggested, further research is needed to fully elucidate the specific enzymatic mechanisms in various organisms. The analytical methods detailed in this guide provide robust frameworks for the accurate monitoring of cyromazine and melamine residues. It is important to note the absence of scientific literature supporting the formation of cyromazine-3-mercaptopropanoic acid as a metabolite of cyromazine. Future research should continue to explore minor metabolic pathways and the environmental fate of cyromazine and its degradation products.

References

- 1. veterinarypaper.com [veterinarypaper.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 4. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. Biodegradation of cyromazine by melamine-degrading bacteria [jstage.jst.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. lawdata.com.tw [lawdata.com.tw]

- 9. Determination of residues of cyromazine and its metabolite, melamine, in animal-derived food by gas chromatography-mass spectrometry with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Novelty of Cyromazine and its Derivatives: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cyromazine (B1669673) is a triazine-based insect growth regulator with a long history of use in controlling dipteran pests. While its precise mechanism of action remains elusive, its unique effects on larval development have made it a valuable tool in agriculture and veterinary medicine. This whitepaper delves into the core scientific knowledge surrounding cyromazine, including its chemical properties, synthesis, and biological effects. A key focus is placed on the novel application of a specific derivative, Cyromazine-3-mercaptopropanoic acid, as a hapten in the development of immunoassays for triazine herbicides, highlighting a new frontier for this established molecule.

Introduction to Cyromazine

Cyromazine (N-Cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a well-established insect growth regulator (IGR) used to control various fly larvae.[1][2] Unlike many traditional insecticides that target the nervous system, cyromazine disrupts the molting and pupation processes in susceptible insects.[1][3] It is particularly effective against dipteran species and is used in applications ranging from crop protection to animal health.[4][5] Despite its widespread use, the exact molecular target and mechanism of action are not fully understood, making it an area of ongoing scientific interest.[1][6]

Physicochemical Properties of Cyromazine

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application and study. The key properties of cyromazine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C6H10N6 | [1][2][3] |

| Molar Mass | 166.18 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 219 to 222 °C | [1] |

| Water Solubility | 11,000 - 13,000 mg/L at 20-25°C | [2][3] |

| pKa | 5.2 (moderately basic) | [5] |

| LogP | -0.061 at 25°C | [2] |

Synthesis of Cyromazine

The synthesis of cyromazine has been approached through various methods. A common pathway involves the use of melamine (B1676169) as a starting material. One patented method describes the following general steps:

-

Hydrolysis and Chlorination of Melamine: Melamine is first hydrolyzed and chlorinated under acidic conditions.

-

Amination with Cyclopropylamine (B47189): The resulting intermediate then undergoes an amination reaction with cyclopropylamine to yield cyromazine.

This process is favored for avoiding the generation of more toxic intermediates and for using readily available materials.[7] Another described synthesis route starts with cyanuric chloride and cyclopropylamine.[4] The reaction proceeds in steps to replace the chlorine atoms with amino groups.[4]

A simplified workflow for a potential synthesis route is outlined below.

Caption: A generalized workflow for the synthesis of Cyromazine.

Biological Activity and Mechanism of Action

Cyromazine's primary biological effect is the disruption of larval development in susceptible insects.[1] It is not toxic to adult flies but interferes with the molting process, leading to morphological distortions in larvae and pupae and preventing the emergence of viable adults.[1][4]

The precise molecular mechanism remains an area of active research. Some studies suggest a possible link to the ecdysone (B1671078) signaling pathway, a critical hormonal cascade that governs insect molting.[8][9] It has been observed that the presence of 20-hydroxyecdysone (B1671079) (the active form of ecdysone) can reduce the lethal effects of cyromazine in Drosophila melanogaster.[9] However, other potential targets, such as phenylalanine hydroxylase and dihydrofolate reductase, have been investigated and largely ruled out.[6]

The current hypothesis centers on cyromazine's interference with cuticle formation and sclerotization, though not by inhibiting chitin (B13524) synthesis directly.[6]

Caption: Hypothesized signaling pathway for Cyromazine's mechanism of action.

Experimental Data on Biological Effects

Numerous studies have quantified the effects of cyromazine on various fly species. The data consistently demonstrates its potency as a larvicide.

Table 1: Lethal and Sublethal Effects of Cyromazine on Musca domestica

| Concentration (µg/g) | Effect | Outcome | Reference |

| 0.14 | LC50 | Lethal concentration for 50% of third-instar larvae. | [10] |

| 0.03 (LC10) | Sublethal | Delayed development, reduced fecundity and longevity. | [10] |

| 0.06 (LC25) | Sublethal | Significantly reduced survival and oviposition period. | [10] |

Table 2: Adulticidal Activity of Cyromazine on Musca domestica (48h exposure)

| Concentration | Average Mortality | Reference |

| 1% | 76.35% | [11] |

| 5% | 81.00% | [11] |

| 10% | 84.50% | [11] |

These studies highlight that while primarily a larvicide, cyromazine also exhibits adulticidal effects at higher concentrations.[11]

The Novelty of Cyromazine-3-mercaptopropanoic acid

While cyromazine itself is not a new discovery, the synthesis and application of its derivatives represent a novel area of research. A prime example is Cyromazine-3-mercaptopropanoic acid . This compound is described as a hapten used in immunoassays for triazine herbicides.[12]

What is a Hapten?

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). The hapten-carrier conjugate is then used to immunize an animal to produce antibodies that are specific to the hapten.

The Novelty in Application

The creation of Cyromazine-3-mercaptopropanoic acid is a novel application of cyromazine's chemical structure for the following reasons:

-

Development of Analytical Tools: It repurposes an insecticide into a critical component for a sensitive and specific analytical method (immunoassay) to detect triazine herbicides.

-

Structural Modification for Conjugation: The addition of the 3-mercaptopropanoic acid group provides a functional handle (a carboxylic acid) that allows for covalent linkage to carrier proteins, a necessary step for antibody production.

This derivatization showcases a shift from using cyromazine as a bioactive agent to using its core structure as a molecular recognition element in a diagnostic context.

Caption: Workflow for the use of Cyromazine-3-mercaptopropanoic acid in immunoassay development.

Conclusion

Cyromazine remains a significant tool in insect control due to its unique mode of action that differs from neurotoxic insecticides. While the complete elucidation of its molecular target is still pending, research points towards interference with hormonally regulated developmental processes. The true novelty in the ongoing exploration of cyromazine lies not just in unraveling its biological mysteries, but also in the innovative application of its chemical scaffold. The development of Cyromazine-3-mercaptopropanoic acid as a hapten for immunoassays is a testament to this, transforming an insecticide into a key component for creating powerful analytical and diagnostic tools. This dual identity of cyromazine—as both a biocide and a building block for bioanalytical systems—ensures its continued relevance in diverse scientific fields.

References

- 1. Cyromazine - Wikipedia [en.wikipedia.org]

- 2. Cyromazine | 66215-27-8 [chemicalbook.com]

- 3. Cyromazine | C6H10N6 | CID 47866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104418817A - Formula and process of cyromazine - Google Patents [patents.google.com]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. Candidate target mechanisms of the growth inhibitor cyromazine: studies of phenylalanine hydroxylase, puparial amino acids, and dihydrofolate reductase in dipteran insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN111620831A - Preparation method of cyromazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The insect growth regulator insecticide cyromazine causes earlier emergence in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lethal and Sublethal Effects of Cyromazine on the Biology of Musca domestica Based on the Age–Stage, Two-Sex Life Table Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. gentaur.com [gentaur.com]

Methodological & Application

Application Note: A Proposed HPLC-MS/MS Method for the Detection of Cyromazine-3-mercaptopropanoic acid

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective detection of Cyromazine-3-mercaptopropanoic acid. As a potential metabolite or conjugate of the insecticide cyromazine (B1669673), the development of a reliable analytical method is crucial for comprehensive metabolic studies and residue analysis. The described protocol provides a foundational methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, which can be further optimized and validated by researchers. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Cyromazine is an insect growth regulator widely used in agriculture and animal husbandry. Its metabolism can lead to various byproducts, with melamine (B1676169) being the most well-documented metabolite.[1][2][3] The potential for cyromazine to conjugate with endogenous molecules like mercaptopropanoic acid necessitates the development of specific analytical methods to investigate these metabolic pathways. This proposed HPLC-MS/MS method is designed to offer a starting point for the selective and sensitive quantification of Cyromazine-3-mercaptopropanoic acid in biological matrices. The methodology is based on established analytical principles for the parent compound, cyromazine, and other polar metabolites.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for removing matrix interferences and concentrating the analyte of interest. The following procedure is a proposed starting point and may require optimization based on the specific matrix.

-

Homogenization: Weigh 1 gram of the sample (e.g., animal tissue, plant material) and homogenize it with 5 mL of 1% trichloroacetic acid in an acetonitrile-water solution.

-

Protein Precipitation & Extraction: Vortex the homogenate for 2 minutes and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins and extract the analyte.

-

Supernatant Collection: Carefully collect the supernatant for further purification.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange (MCX) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 0.1% formic acid in water to remove interferences.

-

Elute the analyte with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following are proposed starting conditions.

Table 1: Proposed HPLC Parameters

| Parameter | Value |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode C18 Column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | To be optimized, starting with a high percentage of organic phase |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of Cyromazine-3-mercaptopropanoic acid (To be determined) |

| Product Ions (Q3) | To be determined via infusion and fragmentation studies |

| Collision Energy | To be optimized |

| Ion Source Temp. | 500°C |

Note: The precursor and product ions for Cyromazine-3-mercaptopropanoic acid are not established and would need to be determined experimentally. This would involve infusing a standard of the compound into the mass spectrometer to identify the parent ion and its characteristic fragment ions.

Data Presentation

The following tables represent hypothetical quantitative data that would be generated during method validation.

Table 3: Hypothetical Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

Visualizations

The following diagrams illustrate the proposed experimental workflow and logical relationships.

Caption: Experimental workflow for the detection of Cyromazine-3-mercaptopropanoic acid.

Caption: Logical relationship from parent compound to analytical detection.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC-MS/MS method for the detection of Cyromazine-3-mercaptopropanoic acid. The detailed protocols for sample preparation and analysis serve as a robust starting point for researchers. It is imperative that this method undergoes thorough optimization and validation to ensure its accuracy, precision, and reliability for its intended application in metabolic and residue analysis.

References

Developing Analytical Standards for Cyromazine-3-mercaptopropanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine (B1669673), a triazine insecticide, is widely used in agriculture to control insect larvae. Its metabolic fate in the environment and in biological systems is a critical aspect of regulatory assessment and food safety. While melamine (B1676169) is a well-documented major metabolite, other transformation products can be formed. This document provides detailed application notes and protocols for the development of analytical standards for a putative metabolite, Cyromazine-3-mercaptopropanoic acid. The formation of a carboxylic acid intermediate of cyromazine has been suggested in soil metabolism studies, involving the cleavage of the cyclopropyl (B3062369) ring.[1] This document outlines a comprehensive approach to the analysis of such acidic metabolites, providing a framework for researchers in pesticide residue analysis and drug development.

The analytical methods detailed below are based on established techniques for the extraction and quantification of acidic pesticide metabolites from various matrices.[2][3][4][5] These protocols are designed to be adaptable to specific research needs and sample types.

Analytical Workflow Overview

The general workflow for the analysis of Cyromazine-3-mercaptopropanoic acid involves sample preparation, chromatographic separation, and detection, typically by mass spectrometry.

Caption: A generalized workflow for the analysis of Cyromazine-3-mercaptopropanoic acid.

Experimental Protocols

Protocol 1: Extraction of Cyromazine-3-mercaptopropanoic Acid from Soil Samples

This protocol is adapted from established methods for extracting acidic pesticides from soil matrices.[4]

1. Materials and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA), 98%

-

Ammonium formate

-

Cyromazine-3-mercaptopropanoic acid reference standard

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Centrifuge tubes, 50 mL

-

Mechanical shaker

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)

-

SPE vacuum manifold

-

Evaporator (e.g., nitrogen stream)

2. Extraction Procedure:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 20 mL of extraction solvent (ACN with 1% FA).

-

Add the internal standard.

-

Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction (steps 2-5) on the soil pellet with another 20 mL of extraction solvent.

-

Combine the supernatants.

3. Clean-up using Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 5 mL of ACN followed by 5 mL of water.

-

Load the combined extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Elute the analyte with 10 mL of ACN.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acidic analytes.[3][5]

1. LC Parameters:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

2. MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Ion Source Temperature: 350°C

-

Capillary Voltage: 3.0 kV

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of Cyromazine-3-mercaptopropanoic acid. A precursor ion ([M-H]⁻) and at least two product ions should be selected for quantification and confirmation.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Method Validation Parameters for Cyromazine-3-mercaptopropanoic Acid Analysis

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.995 | ≥0.99 |

| Limit of Detection (LOD) | To be determined | - |

| Limit of Quantification (LOQ) | To be determined | - |

| Accuracy (% Recovery) | 85-110% | 70-120% |

| Precision (% RSD) | <15% | ≤20% |

Table 2: Hypothetical MRM Transitions for Cyromazine-3-mercaptopropanoic Acid

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Cyromazine-3-mercaptopropanoic acid | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] |

Signaling Pathway and Logical Relationships

Metabolic Pathway of Cyromazine

The metabolism of cyromazine primarily leads to the formation of melamine.[1] The formation of a carboxylic acid intermediate is a proposed step in the degradation pathway in soil.

Caption: Proposed metabolic pathway of Cyromazine in soil.

Sample Preparation Logic

The sample preparation protocol is designed to isolate the acidic analyte of interest from a complex matrix.

Caption: Logical flow of the sample preparation protocol.

Conclusion